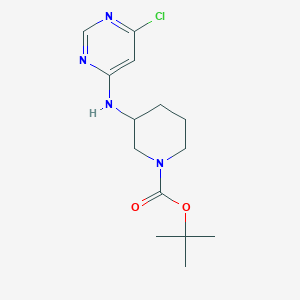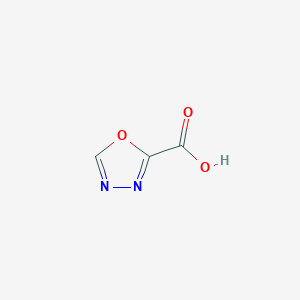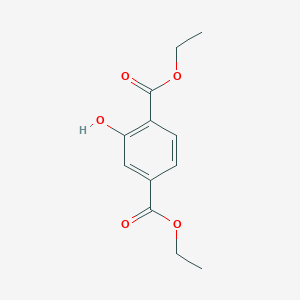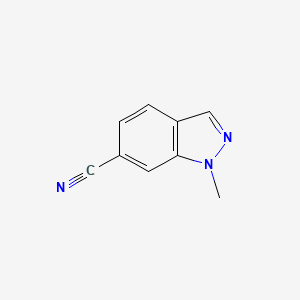
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide (commonly referred to as IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand . It plays a crucial role in coordination chemistry and catalysis due to its unique electronic properties and strong σ-donating ability. The compound consists of an imidazolidin-2-ide core with bulky trimethylphenyl substituents.
Synthesis Analysis
IMes can be synthesized through various methods, including deprotonation of the corresponding imidazolium salt . The reaction typically involves treating the imidazolium salt with a strong base (such as sodium hydride or potassium tert-butoxide) in an appropriate solvent. The resulting IMes ligand is then isolated and purified.
Molecular Structure Analysis
The molecular formula of IMes is C21H24N2 , and its molecular weight is 304.43 g/mol . The compound features a planar imidazolidin-2-ide ring with bulky trimethylphenyl groups attached to the nitrogen atoms. The steric hindrance from these substituents influences its reactivity and stability.
Chemical Reactions Analysis
IMes serves as a versatile ligand in various transition metal complexes. Notably:
- IMes-ligated rhodium complexes are employed as catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to form cis-substituted borylated cycloalkanes. This reaction has applications in organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 140°C .
- Solubility : IMes is soluble in common organic solvents.
- Color : Typically a pale yellow to white solid.
Safety And Hazards
IMes is generally considered safe to handle under standard laboratory conditions. However, as with any chemical, precautions should be taken:
- Avoid inhalation or skin contact .
- Use in a well-ventilated area .
- Wear appropriate protective gear (gloves, lab coat, safety goggles).
Orientations Futures
Research on IMes continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigating new metal complexes and understanding their reactivity with IMes ligands remains an exciting avenue for future studies.
Propriétés
Numéro CAS |
802912-44-3 |
|---|---|
Nom du produit |
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
Formule moléculaire |
C29H36Cl2N3Ru- |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
Clé InChI |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



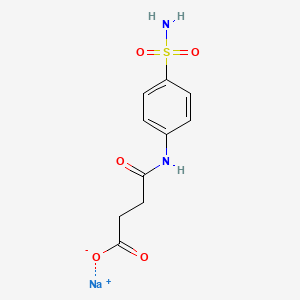
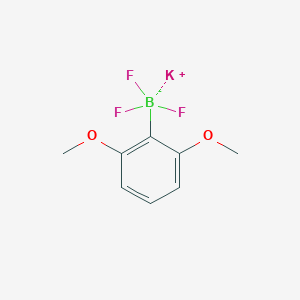
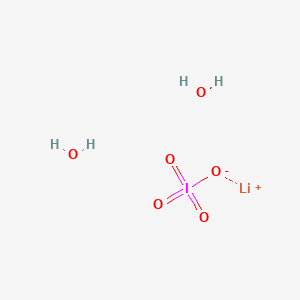
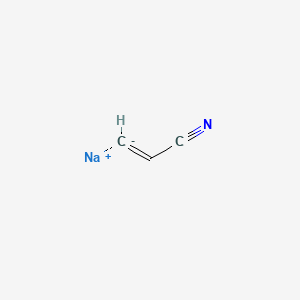
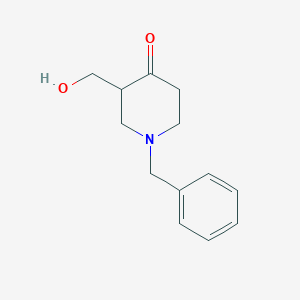
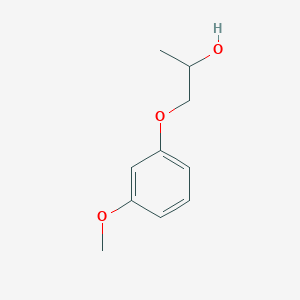
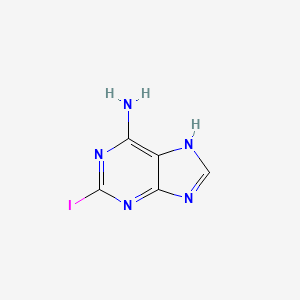
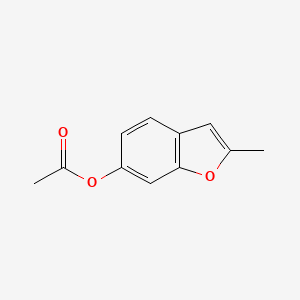
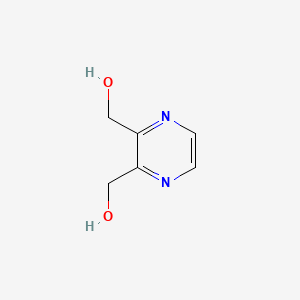
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
